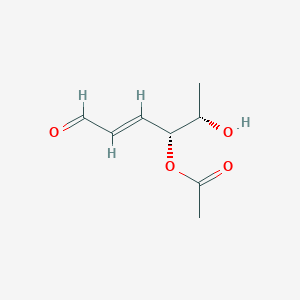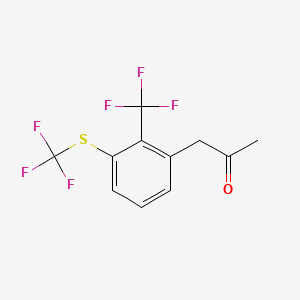
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, with a propan-2-one moiety
Métodos De Preparación
One common method involves the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction can be carried out under photoredox catalyst-free conditions, utilizing electron donor-acceptor (EDA) complexes formed between arylthiolate anions and trifluoromethyl phenyl sulfone .
Análisis De Reacciones Químicas
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(2-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can affect its reactivity and interactions.
1-(2-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the additional trifluoromethyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and trifluoromethylthio groups, which provide distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C11H8F6OS |
|---|---|
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS/c1-6(18)5-7-3-2-4-8(19-11(15,16)17)9(7)10(12,13)14/h2-4H,5H2,1H3 |
Clave InChI |
WMHYERTUXFGYAL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
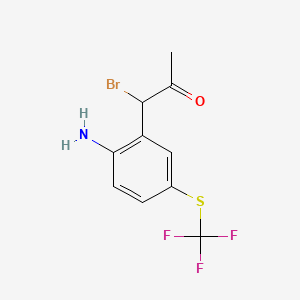
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)
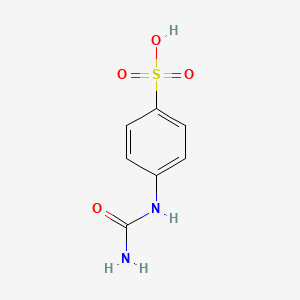

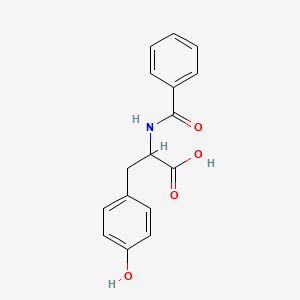
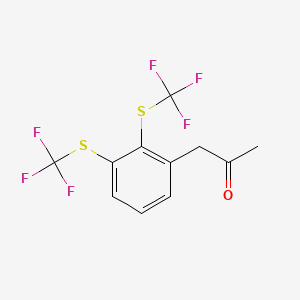
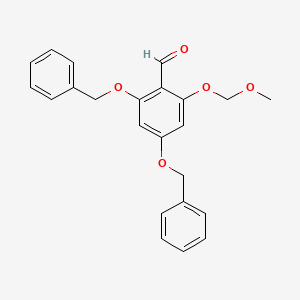
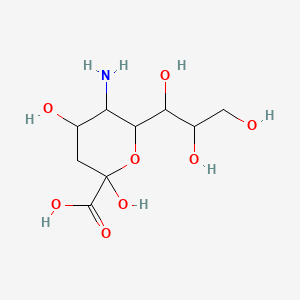
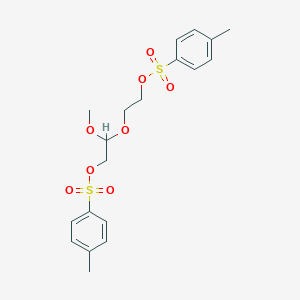
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
